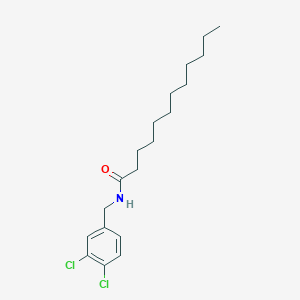
N-(3,4-Dichlorobenzyl)dodecanamide
Descripción
N-(3,4-Dichlorobenzyl)dodecanamide is an organic compound featuring a dodecanamide chain (12-carbon alkyl group) linked to a 3,4-dichlorobenzyl moiety. The dichlorobenzyl group may confer stability and influence bioactivity, as seen in related antimicrobial or agrochemical compounds.
Propiedades
Número CAS |
102366-72-3 |
|---|---|
Fórmula molecular |
C19H29Cl2NO |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23) |
Clave InChI |
ZOZRRGJVMWHTIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Otros números CAS |
102366-72-3 |
Sinónimos |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Structural and Functional Differences
The following table highlights critical distinctions between N-(3,4-Dichlorobenzyl)dodecanamide and its closest analog identified in the evidence:
| Property | This compound | Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride |
|---|---|---|
| Core Structure | Neutral amide | Quaternary ammonium salt |
| Functional Groups | Amide, dichlorobenzyl | Ammonium, dichlorobenzyl, dodecyl chain |
| Polarity | Moderate (amide group) | Highly polar (cationic) |
| Potential Applications | Organic synthesis intermediates | Surfactants, antimicrobial agents |
| Solubility | Likely soluble in organic solvents | Water-soluble due to ionic nature |
Analysis of Functional Group Impact
- Amide vs. Ammonium Groups: The amide group in this compound renders it neutral and less reactive in aqueous environments, favoring use in non-polar matrices. In contrast, the quaternary ammonium group in the analog enhances water solubility and surface activity, making it suitable for detergent formulations or biocidal applications .
- Dichlorobenzyl Moiety : Both compounds share this aromatic group, which is associated with resistance to metabolic degradation. This feature is critical in pesticides (e.g., chlorinated herbicides) and pharmaceuticals targeting persistent pathogens .
This compound
- Intermediate Utility : Its structure aligns with intermediates used in pharmaceutical synthesis, particularly for compounds requiring lipophilic aromatic groups. For example, highlights a dichlorobenzyl-containing carboxamide as a precursor in heterocyclic drug synthesis .
- Bioactivity Potential: Chlorinated benzyl groups are common in fungicides (e.g., chlorothalonil analogs), suggesting possible agrochemical applications.
Ammonium, (3,4-dichlorobenzyl)dodecyldimethyl-, chloride
- Surfactant Properties : The cationic nature enables micelle formation, useful in emulsifiers or fabric softeners.
- Antimicrobial Activity : Quaternary ammonium compounds (QACs) with chlorinated aryl groups exhibit enhanced efficacy against bacteria and fungi, likely due to membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


